Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate CAS 57834-33-0 properties
Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate CAS 57834-33-0 properties
An In-depth Technical Guide to Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate
Introduction: A Molecule of Industrial Significance
Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate, registered under CAS number 57834-33-0, is a formamidine derivative primarily recognized for its role as a high-efficiency ultraviolet (UV) light absorber. Commercially known as UV-1, this compound is a cornerstone in the protection of polymeric materials, particularly polyurethanes, from photodegradation.[1] Its unique structure allows it to effectively absorb damaging UV radiation and dissipate the energy as harmless thermal energy, thereby preserving the integrity, color, and elasticity of the host material.[2][3] While its structural components, a benzoate ester and a substituted imine, are common motifs in pharmacologically active molecules, its established application remains firmly in the industrial materials science sector. This guide provides an in-depth analysis of its properties, synthesis, mechanism of action, and applications for researchers and formulation scientists.
Section 1: Chemical Identity and Physicochemical Properties
Accurate identification and understanding of the physicochemical properties of a compound are fundamental to its application.
Table 1: Chemical Identifiers [4]
| Identifier | Value |
|---|---|
| CAS Number | 57834-33-0 |
| IUPAC Name | ethyl 4-[(N-methylanilino)methylideneamino]benzoate |
| Molecular Formula | C₁₇H₁₈N₂O₂ |
| Molecular Weight | 282.34 g/mol |
| Synonyms | N-(Ethoxycarbonylphenyl)-N'-methyl-N'-phenyl formamidine, UV-1 |
| InChIKey | GNGYPJUKIKDJQT-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)N=CN(C)C2=CC=CC=C2 |
The physical state of Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate is reported with some variance in the literature. Highly purified forms are described as a white to off-white crystalline solid.[5] However, the technical grade material (UV-1) supplied for industrial use is typically a light-yellowish, viscous liquid.[6][] This discrepancy may arise from the presence of minor impurities from synthesis affecting the melting point or the material existing as a supercooled liquid.
Table 2: Physicochemical and Computed Properties
| Property | Value | Source(s) |
|---|---|---|
| Boiling Point | 416.9 °C at 760 mmHg | [1] |
| Density | 1.05 - 1.1 g/cm³ | [1][8] |
| Flash Point | 206 °C | [1] |
| Water Solubility | 34.7 mg/L at 20°C (Very low) | [1] |
| Solubility | Soluble in many organic solvents; miscible with polyester and polyether polyols. Slightly soluble in Chloroform and Ethyl Acetate. | [1][9] |
| pKa (Predicted) | 6.94 ± 0.50 | [1] |
| LogP (Predicted) | 3.4 - 4.34 |[4][8] |
Section 2: Synthesis and Manufacturing
The industrial synthesis of Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate is primarily achieved through the condensation of readily available precursors. Two common routes are reported: a one-step, three-component reaction and a two-step process involving the formation of an intermediate.
The two-step approach first involves the reaction of Ethyl 4-aminobenzoate (also known as Benzocaine) with an orthoformate ester, such as triethyl orthoformate, to generate an ethoxyformimidate intermediate. This intermediate is then condensed with N-methylaniline at elevated temperatures to yield the final product.[6][10] A more direct, one-pot synthesis involves reacting Ethyl 4-aminobenzoate, N-methylaniline, and a one-carbon source like formic acid in the presence of an acid catalyst.[9]
Experimental Protocol: One-Pot Synthesis
This protocol is adapted from established methodologies for formamidine synthesis.[9] The causality behind this choice is its efficiency, avoiding the isolation of intermediates which is preferable for large-scale industrial production.
Step 1: Reactor Charging
-
To a 1000 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a Dean-Stark trap, add Ethyl p-aminobenzoate (165 g, 1.0 mol), N-methylaniline (117.7 g, 1.1 mol), and p-toluenesulfonic acid (10 g, as catalyst).
-
Add toluene (200 mL) as an azeotropic solvent to facilitate water removal.
Step 2: Reaction Initiation
-
Begin stirring the mixture and warm the flask to 50-60 °C.
-
Over a period of 2 hours, add 85% formic acid (59.5 g, 1.1 mol) dropwise. The controlled addition is crucial to manage the initial exotherm.
Step 3: Condensation and Water Removal
-
After the addition is complete, heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Continue the reaction for approximately 5 hours, or until no more water is observed to be separating. The removal of water drives the equilibrium towards the product, ensuring a high yield.
Step 4: Product Isolation and Purification
-
Once the reaction is complete, cool the flask to room temperature.
-
Distill off the toluene under atmospheric pressure.
-
The remaining crude product, a viscous liquid, can be further purified by vacuum distillation to yield the final product as a pale yellow liquid with a purity often exceeding 99%.[9]
Synthesis Workflow Diagram
Caption: One-pot synthesis workflow for Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate.
Section 3: Mechanism of Action - UV Stabilization
The primary function of Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate is to protect polymers from degradation caused by UV radiation. It belongs to the UV absorber class of stabilizers.
The mechanism is a photophysical process. The molecule's conjugated aromatic and imine system is a strong chromophore, capable of absorbing high-energy photons in the 240-340 nm range.[1][9] Upon absorbing a UV photon, the molecule is promoted from its electronic ground state (S₀) to an excited singlet state (S₁). The key to its function is the ability to rapidly and efficiently dissipate this absorbed energy through non-radiative pathways, primarily as thermal energy (heat), returning to the ground state without undergoing any chemical change.[3] This rapid energy conversion cycle prevents the high-energy photon from breaking chemical bonds within the polymer matrix, which would otherwise generate free radicals and initiate degradation pathways leading to yellowing, embrittlement, and loss of mechanical properties.[11]
Caption: Photostabilization mechanism of a UV absorber like UV-1.
Section 4: Spectroscopic Analysis
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Key Signals / Bands |
|---|---|
| ¹H NMR | ~8.0 ppm (d): 2H, aromatic protons ortho to the ester group. ~7.1-7.4 ppm (m): 7H, remaining aromatic protons and the formamidine proton (-N=CH-N-). ~4.3 ppm (q): 2H, methylene protons of the ethyl ester (-OCH₂CH₃). ~3.3 ppm (s): 3H, N-methyl protons (-NCH₃). ~1.4 ppm (t): 3H, methyl protons of the ethyl ester (-OCH₂CH₃). |
| ¹³C NMR | ~166 ppm: Carbonyl carbon of the ester (C=O). ~150-155 ppm: Formamidine carbon (-N=C-N). ~115-145 ppm: Aromatic carbons. ~61 ppm: Methylene carbon of the ethyl ester (-OCH₂). ~35-40 ppm: N-methyl carbon (-NCH₃). ~14 ppm: Methyl carbon of the ethyl ester (-CH₃). |
| IR (Infrared) | ~1710 cm⁻¹ (strong): C=O stretching (ester). ~1640 cm⁻¹ (strong): C=N stretching (formamidine/imine). ~1600, 1500 cm⁻¹ (medium): C=C stretching (aromatic rings). ~1270, 1100 cm⁻¹ (strong): C-O stretching (ester). ~3050 cm⁻¹ (weak): Aromatic C-H stretching. ~2980 cm⁻¹ (weak): Aliphatic C-H stretching. |
Section 5: Industrial Applications and Performance
The commercial success of Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate (UV-1) stems from its high performance and excellent compatibility in specific polymer systems.
-
Polyurethane (PU) Systems: This is the primary application area. It is highly effective in protecting a wide range of PU products, including microcellular foams, integral skin foams (e.g., for footwear), conventional rigid and flexible foams, and elastomers.[1] Its anti-yellowing effect in PU is considered superior to many other UV absorbers.[9]
-
Adhesives and Sealants: It is used as a UV stabilizer to prevent degradation and maintain the integrity of adhesives and sealants exposed to sunlight.[1]
-
Coatings and Artificial Leather: It improves the stability and lifetime of fabric coatings used in applications like artificial leather.[1]
A key advantage is its liquid form and high solubility in polyether and polyester polyols, which allows it to be easily and homogeneously incorporated into the polyol component of a PU system before reaction with isocyanates.[9] Typical usage levels range from 0.2-1.0% in polyurethane and 0.5-1.0% in adhesives and sealants.[9]
Section 6: Biological and Pharmaceutical Perspective
For the audience in drug development, it is important to clarify the context of this molecule. While it contains a benzoate structure (related to local anesthetics like benzocaine) and a Schiff base-like (formamidine) linkage, there is no significant body of research supporting its use as a pharmaceutical agent. Its low water solubility and primary function as a UV energy dissipater are tailored for material science, not biological interaction. Initial synthesis efforts may have explored Schiff base derivatives for biological applications, but its development and commercialization have been exclusively in the industrial chemical sector.[5]
Section 7: Safety, Handling, and Regulatory Information
As a chemical used in industrial settings, proper handling is essential.
-
GHS Hazard Information: It is classified as Acute Toxicity - Oral, Category 4 ("Harmful if swallowed").[5] Precautionary statements include washing hands thoroughly after handling and not eating, drinking, or smoking when using the product.[12]
-
Handling: Use in a well-ventilated area. Standard personal protective equipment (PPE), including gloves and safety glasses, should be worn to avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Regulatory Status: In the United States, it is listed on the TSCA inventory and is designated as an active Pre-Manufacture Notices (PMN) substance, indicating its use in commercial manufacturing.[4]
Conclusion
Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate is a highly specialized and effective molecule designed for a critical industrial purpose: protecting polymers from UV degradation. Its success, particularly in the polyurethane industry, is a result of its strong UV absorption in the key degradation wavelengths, its ability to safely dissipate that energy, and its excellent formulation compatibility. While it holds little current relevance to drug development, it stands as a prime example of targeted molecular design for high-performance materials science applications.
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